![molecular formula C8H18Cl2N2O2 B3222991 (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride CAS No. 1216613-16-9](/img/structure/B3222991.png)
(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride
Overview
Description
(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride, also known as DM-AA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DM-AA is a derivative of piperazine and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride acts as a competitive inhibitor of the GABA transporter, which is responsible for the reuptake of GABA from the synaptic cleft. By inhibiting the transporter, (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride increases the concentration of GABA in the synaptic cleft, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects:
(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of GABA receptors in the brain, leading to an increase in GABAergic neurotransmission. This effect can be useful in studying the role of GABA in various neurological disorders. (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride has also been shown to have anxiolytic and anticonvulsant effects, which can be useful in studying anxiety and epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride is its specificity for the GABA transporter, which can lead to a more targeted effect on GABAergic neurotransmission. However, one limitation of (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
For the use of (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride include the study of its potential use in the treatment of anxiety and epilepsy, the development of new pharmacological tools, and the study of its mechanism of action.
Scientific Research Applications
(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride has been used in various scientific research studies due to its potential as a pharmacological tool. It has been shown to have an inhibitory effect on the γ-aminobutyric acid (GABA) transporter, which can lead to an increase in GABA concentration in the brain. This effect can be useful in studying the role of GABA in various neurological disorders such as anxiety, depression, and epilepsy.
properties
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)acetic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)7(6-9)5-8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZSYWYIKGDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)O)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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